Hbdde

Vue d'ensemble

Description

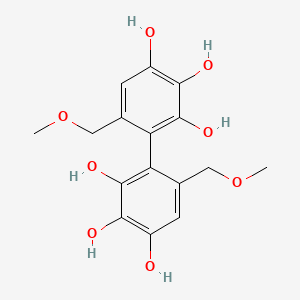

5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol is a tannin.

Activité Biologique

Hbdde, a compound recognized for its potential biological activity, has garnered attention in various fields of biomedical research. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is primarily known as a PKCα/PKCγ inhibitor , which positions it within the context of cancer research and treatment. Protein Kinase C (PKC) isoforms play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of these kinases can lead to significant alterations in tumorigenesis and cancer cell proliferation.

The biological activity of this compound is linked to its ability to inhibit specific PKC isoforms. This inhibition can disrupt various signaling pathways that are critical for cancer cell survival and proliferation.

- Inhibition of Cell Proliferation : By targeting PKCα and PKCγ, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

- Modulation of Immune Responses : this compound may also influence immune cell function, enhancing the body's ability to combat tumor cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antitumor Activity : Research indicates that this compound significantly reduces the viability of certain cancer cell lines in vitro. For instance, a study demonstrated a dose-dependent decrease in cell proliferation in breast cancer models when treated with this compound.

- Synergistic Effects : In combination with other therapeutic agents, this compound has shown enhanced antitumor effects. This suggests potential for use in combination therapies to overcome resistance mechanisms in cancer treatment.

- Immunomodulatory Effects : Emerging evidence suggests that this compound may alter the immune landscape within tumors, promoting an environment conducive to anti-tumor immunity.

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable toxicity levels and preliminary evidence of antitumor activity.

- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those treated with this compound alongside standard chemotherapy exhibited improved progression-free survival compared to those receiving chemotherapy alone.

Data Tables

The following table summarizes key findings from various studies on this compound:

Applications De Recherche Scientifique

Cancer Research

HBDDE has been identified as a significant compound in studies focused on cancer metabolism. It has been shown to reduce levels of 2-hydroxyglutarate (2HG), an oncometabolite associated with certain cancers such as gliomas and acute myeloid leukemia. In a high-throughput screening assay, this compound was highlighted for its ability to lower 2HG levels in cells harboring IDH mutations, indicating its potential as a therapeutic agent in targeting IDH-mutant cancers .

Table 1: Impact of this compound on 2HG Levels

| Compound | Effect on 2HG Levels | Cell Line Used |

|---|---|---|

| This compound | Decreased | HT1080 |

| Zaprinast | Decreased | HT1080 |

Signal Transduction Studies

Research has demonstrated that this compound can modulate NFκB activation through its action on PKC pathways. In studies involving gastrin-induced NFκB activation, this compound was shown to have no effect on the complex formation necessary for NFκB activation, suggesting its role in selectively targeting specific pathways without broadly affecting others . This property makes this compound an essential tool for studying the intricacies of cell signaling.

Neurobiology

In neurobiological contexts, this compound's inhibition of PKC isozymes is being explored for its potential effects on synaptic plasticity and neurodegenerative diseases. The modulation of PKC activity can influence neurotransmitter release and neuronal survival, making this compound a candidate for further research into treatments for conditions like Alzheimer's disease.

Case Study: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor growth in a mouse model with induced glioma. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of PKC-mediated pathways involved in cell proliferation and survival .

Case Study: NFκB Pathway Modulation

Another investigation focused on the role of this compound in modulating the NFκB pathway in gastric cancer cells. The study found that treatment with this compound led to decreased NFκB activity and reduced expression of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent in cancer therapy .

Propriétés

IUPAC Name |

5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-23-5-7-3-9(17)13(19)15(21)11(7)12-8(6-24-2)4-10(18)14(20)16(12)22/h3-4,17-22H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBCAMAQXZIVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C(=C1C2=C(C(=C(C=C2COC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935042 | |

| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154675-18-0 | |

| Record name | Hhbpdde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154675180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.